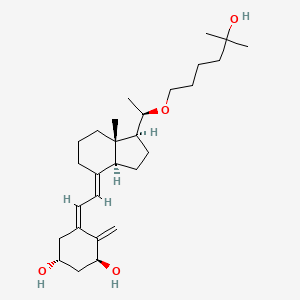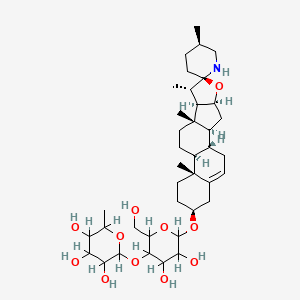
2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione
Vue d'ensemble
Description
Potent and selective non-peptide neuropeptide Y Y5 receptor antagonist
L-152,804 is a potent and orally available Y5 antagonist, which is the receptor postulated to be responsible for hypothalamic "feeding".
L-152,804 is a potent, selective non-peptide neuropeptide Y Y5 receptor antagonist (Ki = 26 nM for hY5). L-152,804 displays > 300-fold selectivity over hY1, hY2, and hY4 receptors.
Applications De Recherche Scientifique
Neuropeptide Y Y5 Receptor Antagonist
L-152,804 is a potent, selective non-peptide neuropeptide Y Y5 receptor antagonist . It has a Ki value of 26 nM for hY5 . This means it binds to the Y5 receptor with high affinity, blocking the action of neuropeptide Y at this receptor.
Selectivity Over Other Receptors
L-152,804 displays over 300-fold selectivity over hY1, hY2, and hY4 receptors . This means it primarily targets the Y5 receptor and has minimal effects on other neuropeptide Y receptors.
Weight Loss in Diet-Induced Obese Mice
L-152,804 has been shown to cause weight loss in diet-induced obese mice . This suggests it could potentially be used in the treatment of obesity.
Modulation of Food Intake
The weight loss effects of L-152,804 are believed to be due to its ability to modulate food intake . By blocking the action of neuropeptide Y at the Y5 receptor, it may reduce appetite and food consumption.
Energy Expenditure
In addition to reducing food intake, L-152,804 also appears to modulate energy expenditure . This could contribute to its weight loss effects.
Oral Activity
L-152,804 is centrally active upon oral administration in vivo . This means it can be taken orally and still exert its effects on the central nervous system.
Potential Use in Alcohol Research
There is some evidence to suggest that L-152,804 could be useful in alcohol research. One study found that it decreased alcohol self-administration in inbred alcohol-preferring (iP) rats .
Solubility
L-152,804 is soluble in DMSO up to 5 mg/mL . This is important for its formulation and administration in research settings.
Mécanisme D'action
Target of Action
L 152804 is an orally active and selective antagonist of the neuropeptide Y Y5 receptor (NPY5-R) . The primary target of L 152804 is the hY5 receptor, with a Ki of 26 nM . It displays over 300-fold selectivity over hY1, hY2, and hY4 receptors .
Mode of Action
As an antagonist, L 152804 binds to the NPY5-R and prevents the receptor’s normal function . This interaction inhibits the receptor’s activity, leading to changes in the physiological processes that the receptor controls .
Biochemical Pathways
The NPY5-R is involved in various biochemical pathways, including those related to food intake and energy expenditure . By antagonizing the NPY5-R, L 152804 modulates these pathways, affecting the body’s energy balance .
Result of Action
The primary result of L 152804’s action is weight loss in diet-induced obese mice . This effect is achieved by modulating food intake and energy expenditure . By antagonizing the NPY5-R, L 152804 disrupts the normal function of the receptor, leading to changes in the physiological processes that the receptor controls .
Propriétés
IUPAC Name |
2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O4/c1-22(2)9-14(24)20(15(25)10-22)19-13-7-5-6-8-17(13)27-18-12-23(3,4)11-16(26)21(18)19/h5-8,19-20H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDXIHYKAGHZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C2C3=CC=CC=C3OC4=C2C(=O)CC(C4)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione | |
CAS RN |
6508-43-6 | |
| Record name | L-152804 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006508436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6508-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-152804 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP9351PWPR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




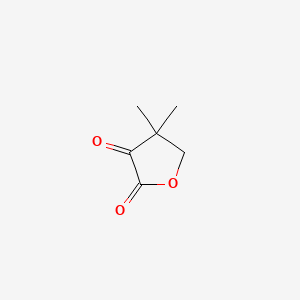
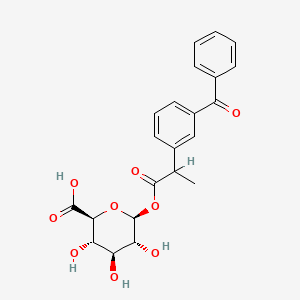
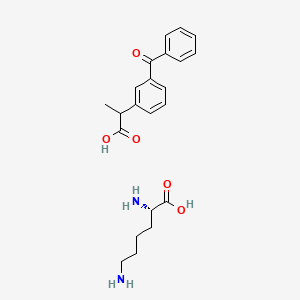

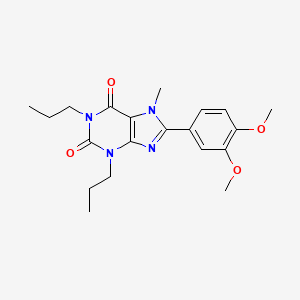
![3-{1-[6,7-Diethoxy-2-(morpholin-4-yl)quinazolin-4-yl]piperidin-4-yl}-1,6-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1673621.png)

![3-(3-{4-[3-(beta-D-glucopyranosyloxy)-5-isopropyl-1Hpyrazol-4-ylmethyl]-3-methylphenoxy}propylamino)propionamide](/img/structure/B1673625.png)

